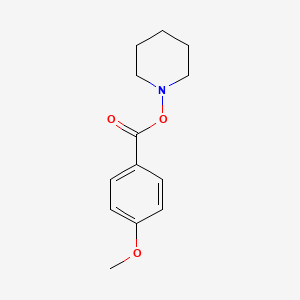

piperidin-1-yl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

38860-48-9 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

piperidin-1-yl 4-methoxybenzoate |

InChI |

InChI=1S/C13H17NO3/c1-16-12-7-5-11(6-8-12)13(15)17-14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

LFPBCZQDONVGPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Electrochemical Profiling of Piperidin-1-yl 4-Methoxybenzoate in Acetonitrile

A Technical Guide to N–O Bond Activation and Single-Electron Transfer Kinetics

Executive Summary

As photoredox catalysis evolves, O-acylhydroxylamines (often referred to as N-acyloxypiperidines) have emerged as premier precursors for the generation of nitrogen-centered radicals (NCRs). Among these, piperidin-1-yl 4-methoxybenzoate is a highly valuable substrate for installing piperidinyl moieties into complex molecular architectures.

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing these reagents is a misunderstanding of their redox thermodynamics. This whitepaper provides an in-depth mechanistic analysis and a self-validating electrochemical protocol for determining the reduction potential (

Thermodynamic Principles & Causality of N–O Cleavage

The generation of piperidinyl radicals relies on the reductive cleavage of the N–O bond via Single-Electron Transfer (SET)1[1].

The Causality of Activation:

In its neutral state, the N–O bond of piperidin-1-yl 4-methoxybenzoate is thermodynamically robust, exhibiting a highly negative reduction potential (typically

Figure 1: Photoredox SET and fragmentation of protonated piperidin-1-yl 4-methoxybenzoate.

Substituent Effects: The 4-Methoxy Influence

The precise

Recent electrochemical profiling demonstrates that while the unsubstituted protonated O-benzoylhydroxylamine reduces at +0.65 V vs Ag/AgCl, the 4-methoxy derivative undergoes a cathodic shift to +0.55 V vs Ag/AgCl in acetonitrile4[4].

Quantitative Data: Redox Potential Matrix

The following table summarizes the comparative quantitative data for protonated O-benzoylhydroxylamines in MeCN, illustrating the structure-function relationship of the aryl substituents[4]:

| Substituent on Benzoyl Ring | Electronic Effect | Relative Reducibility | |

| 4-NO₂ | Strongly Withdrawing | Easiest | |

| 4-H | Neutral | Baseline | |

| 4-CH₃ | Weakly Donating | Harder | |

| 4-OCH₃ (Target) | Strongly Donating | Hardest |

Self-Validating Electrochemical Protocol

To empirically verify the +0.55 V vs Ag/AgCl reduction potential of piperidin-1-yl 4-methoxybenzoate, a rigorous Cyclic Voltammetry (CV) workflow must be employed.

Causality of Setup: Acetonitrile (MeCN) is selected due to its wide electrochemical window and ability to stabilize radical ion intermediates. Tetrabutylammonium hexafluorophosphate (

Step-by-Step Methodology

-

Electrolyte Preparation: Dissolve 0.1 M

in anhydrous, degassed MeCN. -

Analyte Addition: Add piperidin-1-yl 4-methoxybenzoate to achieve a 1.0 mM concentration.

-

Protonation: Introduce 1.1 equivalents of anhydrous trifluoromethanesulfonic acid (Triflic acid) to fully protonate the piperidine nitrogen, shifting the analyte into its electrochemically active regime.

-

Degassing: Sparge the solution with ultra-pure Argon for 10 minutes to remove dissolved oxygen, which would otherwise produce a competing reduction wave at ~ -0.8 V.

-

Cathodic Sweep: Using a potentiostat, sweep from +1.0 V to -1.0 V vs an Ag/AgCl non-aqueous reference electrode at a scan rate of 100 mV/s. Record the irreversible cathodic peak corresponding to the N–O bond fragmentation.

-

Internal Standardization (Self-Validation): Crucial Step. Add 1.0 mM of Ferrocene (Fc) directly to the cell and run a final sweep. The reversible

couple (typically ~+0.45 V vs Ag/AgCl in MeCN) acts as an internal standard. Referencing the analyte's peak against the actual measured Fc peak eliminates junction potential errors, ensuring the trustworthiness of the reported +0.55 V value.

Figure 2: Self-validating cyclic voltammetry workflow for redox potential determination.

References

-

Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. ACS Publications.1

-

Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au. 4

-

Protecting Group-Free Remote Desaturation via O-Benzoyl Hydroxylamines. The Ohio State University. 2

-

Spin-forbidden excitation of [Ru(bpy)3]2+ enables red light driven photocatalysis. ChemRxiv.3

Sources

The Electron-Donating Powerhouse: Deconvoluting the Electronic Effects of p-Methoxy Substitution on Redox-Active Esters

An In-Depth Technical Guide

Abstract

For professionals engaged in molecular design, particularly in the realms of organic synthesis and drug development, a nuanced understanding of substituent effects is paramount. The p-methoxy group is a ubiquitous substituent employed to modulate the electronic properties of aromatic systems. This guide provides an in-depth analysis of the profound electronic effects of p-methoxy substitution on the behavior of redox-active esters. We will dissect the interplay of inductive and resonance effects, quantify these influences using the Hammett relationship, and detail the experimental methodologies, primarily cyclic voltammetry, used to characterize their impact on redox potentials. This document serves as a technical resource, blending foundational principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Role of Substituents in Redox Chemistry

Redox-active esters, such as N-Hydroxyphthalimide (NHP) esters, have emerged as versatile intermediates in modern organic synthesis, particularly in decarboxylative cross-coupling reactions.[1][2][3] Their utility hinges on the ease with which they undergo single-electron transfer (SET) to generate radical intermediates. The potential at which this oxidation or reduction occurs—the redox potential—is a critical parameter that dictates reaction feasibility and selectivity.

Altering the electronic landscape of the aromatic ring to which the ester is attached provides a powerful handle to tune this redox potential. Electron-donating groups (EDGs) increase electron density on the aromatic system, making it easier to oxidize (i.e., lowering the oxidation potential). Conversely, electron-withdrawing groups (EWGs) decrease electron density, making oxidation more difficult (raising the oxidation potential). The p-methoxy group (-OCH₃) is one of the most powerful and commonly utilized EDGs, and understanding its influence is key to designing effective redox-active systems.

The Duality of the Methoxy Group: A Tale of Two Effects

The net electronic effect of any substituent is a composite of its inductive and resonance effects.[4] The p-methoxy group provides a classic example of how these two forces can operate in opposition, with one overwhelmingly dominating the other in specific contexts.

-

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the benzene ring to which it is attached. This disparity leads to a polarization of the sigma (σ) bond, pulling electron density away from the ring. This is an electron-withdrawing inductive effect.[5]

-

Resonance Effect (+M/+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[6][7] This donation of electron density through resonance is an electron-donating mesomeric effect. Crucially, this effect is not uniform around the ring; it selectively increases electron density at the ortho and para positions.[6][7]

When the methoxy group is in the para position relative to the reaction center (in this case, the ester linkage and its connection to the redox-active core), the powerful electron-donating resonance effect far outweighs the weaker electron-withdrawing inductive effect.[4] The result is a significant net increase in electron density on the aromatic ring, making the entire system more susceptible to oxidation.

Caption: Resonance delocalization in a p-methoxyphenyl ester.

Quantifying the Effect: The Hammett Equation

The Hammett equation provides a quantitative framework for understanding the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[5][8] It relates the rate or equilibrium constant of a reaction to two parameters: the substituent constant (σ) and the reaction constant (ρ).

log(K/K₀) = σρ

-

Substituent Constant (σ): This value is characteristic of a specific substituent and its position (meta or para). It quantifies the substituent's electronic effect relative to hydrogen. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values.

-

Reaction Constant (ρ): This value is characteristic of a particular reaction and reflects its sensitivity to electronic effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups.

The p-methoxy group has one of the most strongly negative σₚ values, underscoring its potent electron-donating nature at the para position.[4] This makes it a powerful tool for lowering the oxidation potential of redox-active esters.

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Character |

| -NO₂ | +0.78 | Strongly Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -Cl | +0.23 | Weakly Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Donating |

| -OCH₃ | -0.27 [4] | Strongly Donating |

| -NH₂ | -0.66 | Very Strongly Donating |

Experimental Validation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique and the primary tool for determining the redox potentials of molecules.[9] It measures the current response of an electroactive species to a linearly cycled potential sweep between two set values. The resulting plot of current versus potential is called a cyclic voltammogram.

For a redox-active ester, the key feature of the voltammogram is the oxidation peak, which corresponds to the removal of an electron from the molecule. The potential at which this peak occurs (Eₚₐ) is directly related to the ease of oxidation. A lower, less positive Eₚₐ indicates a molecule that is easier to oxidize.

By comparing the cyclic voltammograms of an unsubstituted redox-active ester with its p-methoxy-substituted analogue, the electron-donating effect can be directly observed and quantified as a cathodic shift (a shift to a lower potential) in the oxidation peak.

Caption: Standard workflow for cyclic voltammetry analysis.

Protocol: Determination of Oxidation Potential by Cyclic Voltammetry

This protocol describes a general procedure for analyzing the redox properties of a p-methoxyphenyl-substituted redox-active ester.

1. Materials & Equipment:

-

Analyte: p-Methoxyphenyl redox-active ester (e.g., p-methoxybenzoyl NHP ester).

-

Solvent: Anhydrous acetonitrile (MeCN), electrochemical grade.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Potentiostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃).[10]

-

Counter Electrode: Platinum wire.

-

Inert Gas: Nitrogen or Argon.

2. Solution Preparation (Self-Validating System):

-

Analyte Stock (10 mM): Accurately weigh ~0.025 mmol of the redox-active ester and dissolve in 2.5 mL of anhydrous MeCN. Causality: A stock solution allows for precise dilution and minimizes weighing errors for the final, more dilute solution.

-

Electrolyte Solution (0.2 M): Dissolve the appropriate mass of TBAPF₆ in anhydrous MeCN to make a 0.2 M solution. Causality: The supporting electrolyte is essential to minimize solution resistance and ensure that charge is primarily carried by ions, not the analyte, allowing for accurate potential measurement.

-

Final Test Solution (1 mM Analyte, 0.1 M Electrolyte): In a clean, dry electrochemical cell, combine 0.5 mL of the 10 mM analyte stock with 4.5 mL of the 0.2 M electrolyte solution. This creates a final volume of 5.0 mL. Causality: This dilution scheme ensures the final concentrations are precise and appropriate for typical CV analysis.

3. Experimental Procedure:

-

Cell Assembly: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent (MeCN), and dry completely. Assemble the three electrodes in the cell containing the test solution.

-

Deoxygenation: Purge the solution with a gentle stream of inert gas for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment. Causality: Oxygen is electroactive and its reduction can interfere with the analyte's signal. Removing it is critical for a clean voltammogram.

-

Instrument Setup: Set the potentiostat parameters. A typical starting point would be:

-

Initial Potential: 0.0 V

-

Vertex Potential 1: +2.0 V

-

Vertex Potential 2: 0.0 V

-

Scan Rate: 100 mV/s[11]

-

-

Data Acquisition: Run the cyclic voltammetry scan. Record the resulting voltammogram.

-

Internal Reference (Optional but Recommended): After the initial scan, add a small amount of an internal reference standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺). Rerun the scan. Causality: An internal reference allows for correction of any drift in the reference electrode potential, making results more accurate and comparable across different experiments.

4. Data Analysis:

-

From the voltammogram, identify the potential at the peak of the anodic (oxidation) wave. This is the anodic peak potential, Eₚₐ.

-

If an internal reference was used, report the Eₚₐ relative to the E₁/₂ of the Fc/Fc⁺ couple.

-

Compare the obtained Eₚₐ with that of the corresponding unsubstituted ester to quantify the effect of the p-methoxy group. A significant negative shift in Eₚₐ is expected.

Implications in Synthesis and Drug Development

The ability to finely tune redox potentials using substituents like the p-methoxy group has profound practical implications:

-

Enabling Challenging Reactions: In synthetic chemistry, particularly in photoredox and electrochemical synthesis, the p-methoxy group can lower the oxidation potential of a substrate to a level that is accessible by a chosen photocatalyst or a practical applied voltage.[12][13] This can be the deciding factor in the success of a transformation.

-

Orthogonal Reactivity: In complex molecule synthesis, having esters with different redox potentials allows for selective activation. A p-methoxy-substituted ester could be selectively oxidized under mild conditions, leaving other, less electron-rich esters in the molecule untouched.

-

Modulating Drug Metabolism: Many drug molecules are metabolized via oxidation by cytochrome P450 enzymes.[12] Introducing a p-methoxyphenyl moiety can create a specific site for oxidative metabolism. The ease of oxidation can influence the metabolic rate and pathway, which is a critical parameter in drug design and pharmacokinetics.[14] For example, the p-methoxyphenyl group is sometimes used as a protecting group for amines or alcohols, which can be removed under specific oxidative conditions.[13][15][16]

Conclusion

The p-methoxy group is a powerful modulator of the electronic properties of redox-active esters. Through a dominant electron-donating resonance effect, it significantly increases the electron density of the aromatic system, thereby lowering its oxidation potential. This effect, quantifiable through the Hammett relationship and readily observable via cyclic voltammetry, provides chemists with a reliable strategy for tuning molecular reactivity. For researchers in organic synthesis and drug development, a thorough understanding of this fundamental principle is not merely academic; it is an essential tool for rational molecular design, enabling the development of more efficient synthetic routes and drug candidates with optimized metabolic profiles.

References

- Unit 4: Free Energy Relationships. (n.d.). A discussion on the resonance and inductive effects of substituents, specifically highlighting the p-methoxy group. Source: University of Colorado Boulder, Department of Chemistry.

- Hammett equation - Wikipedia. (n.d.). An overview of the Hammett equation, its development, and the definition of substituent and reaction constants. Source: Wikipedia.

- 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). A detailed explanation of how activating groups like methoxy direct electrophilic substitution to ortho and para positions through resonance. Source: Chemistry LibreTexts.

- Anodic Oxidation: An Attractive Alternative to CAN-Mediated Cleavage of para-Methoxyphenyl Ethers. (2009). Abstract detailing anodic oxidation for cleaving p-methoxyphenyl ethers. Source: R Discovery/ChemInform.

- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021). A discussion of the Hammett equation with data tables for substituted benzoic acids and esters. Source: Chemistry LibreTexts.

- A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development - Benchchem. (n.d.). A guide comparing electronic effects of methoxy and ethoxy groups, with tables of Hammett constants. Source: BenchChem.

- Hammett Substituent Constants - ResearchGate. (n.d.). A collection of information and data regarding Hammett constants and their derivation.

- Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) - Beilstein Journals. (2024). A research article detailing the electrochemical oxidation of aromatic phenols, including cyclic voltammetry analysis. Source: Beilstein Journal of Organic Chemistry.

- Efficient N-p-methoxyphenyl amine deprotection through anodic oxidation - PubMed. (2005).

- Methoxy group - Wikipedia. (n.d.).

- CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). An educational problem set demonstrating the application of the Hammett equation. Source: University of British Columbia.

- Anodic Methoxylation of Cinnamate Esters. (n.d.).

- Cyclic voltammograms of 0.1 m Et4NBF4/CH3CN with methyl 2-(4-methoxyphenoxy)acetate (3) - ResearchGate. (2023). A figure from a publication showing cyclic voltammograms of a methoxy-containing ester.

- Chemoselective Union of Olefins, Organohalides, and Redox-Active Esters Enables Regioselective Alkene Dialkylation. (2020). A research article describing the use of redox-active esters in synthesis. Source: Journal of the American Chemical Society.

- Nickel-Catalyzed Reductive Arylation of Redox Active Esters for the Synthesis of α-Aryl Nitriles – Role of a Chlorosilane Additive. (n.d.). A preprint describing the synthesis of α-aryl nitriles via redox-active NHP esters. Source: ChemRxiv.

- Efficient N-p-Methoxyphenyl Amine Deprotection Through Anodic Oxidation. (2013). A request for a PDF of an article on the deprotection of PMP-protected amines.

- N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters - Tokyo Chemical Industry. (2024). A product brochure comparing reduction potentials of various redox-active esters derived from N-hydroxyphthalimide derivatives. Source: Tokyo Chemical Industry (TCI).

- The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. (2023). A study on coumarin derivatives that discusses the electron-donating effects of methoxy groups. Source: MDPI.

- Inductive vs conjugation effects in ester hydrolysis - Chemistry Stack Exchange. (2019). A forum discussion explaining the competing inductive and resonance effects of substituents like p-methoxy. Source: Chemistry Stack Exchange.

- Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups. (n.d.). A research article investigating triphenylamine derivatives, including their electrochemical properties via cyclic voltammetry.

- Application of Redox-Active Ester Catalysis to the Synthesis of Pyranose Alkyl C-Glycosides. (2023). A research article on the use of TCNHPI redox-active esters in synthesis. Source: The Journal of Organic Chemistry.

- Tuning cofactor redox potentials: the 2-methoxy dihedral angle generates a redox potential difference greater than 160 mV. (2013). An article discussing how methoxy group conformation affects redox potentials in biological systems. Source: PMC.

- Study of Electrode Mechanism by Cyclic Voltammetry. (n.d.). An educational document outlining the theory and application of cyclic voltammetry. Source: University of Akron.

- Chemoselective RuO4 Oxidation of Phenyl or p-Methoxyphenyl Groups to Carboxylic Acid Functions. (2006). An article showing the chemical oxidation of p-methoxyphenyl groups.

- Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry.... (n.d.).

- Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020).

- pH-Dependent Redox Couple: Illustrating the Nernst Equation Using Cyclic Voltammetry. (1997). An educational paper illustrating concepts of cyclic voltammetry.

- DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. (2021). A study using cyclic voltammetry to investigate electrochemical behavior and determine kinetic parameters. Source: RASĀYAN Journal of Chemistry.

- Redox Potentials as Reactivity Descriptors in Electrochemistry. (2019).

- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation. (2025). A research article detailing electrochemical synthesis methods. Source: MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pages.jh.edu [pages.jh.edu]

- 10. researchgate.net [researchgate.net]

- 11. cognit.ca [cognit.ca]

- 12. BJOC - Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) [beilstein-journals.org]

- 13. Efficient N-p-methoxyphenyl amine deprotection through anodic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tuning cofactor redox potentials: the 2-methoxy dihedral angle generates a redox potential difference greater than 160 mV between the primary (QA) and secondary (QB) quinones of the photosynthetic reaction center - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

Thermal Stability and Decomposition Kinetics of Piperidin-1-yl Esters

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Structural Divergence

The thermal stability of piperidin-1-yl esters (N-acyloxypiperidines) is not a singular property but a dichotomy dictated by steric hindrance at the

For researchers, understanding this distinction is critical:

-

Unsubstituted 1-Hydroxypiperidine Esters (Active Esters): Thermally robust regarding bond homolysis but kinetically unstable toward nucleophilic attack (hydrolysis/aminolysis). Widely used in peptide synthesis to suppress racemization.

-

2,2,6,6-Tetramethylpiperidin-1-yl Esters (TEMPO Esters): Kinetically stable toward nucleophiles due to steric shielding, but thermally labile above 100°C, undergoing homolytic N–O bond cleavage. Used as radical initiators or "dormant" species in controlled radical polymerization.

This guide details the mechanistic pathways of decomposition, experimental protocols for stability profiling, and the kinetic parameters governing their shelf-life and processing limits.

Mechanistic Analysis of Thermal Decomposition[1][2][3]

Pathway A: Homolytic N–O Cleavage (The "TEMPO Effect")

Relevant Substrates: Hindered esters (e.g., TEMPO-benzoates). Critical Temperature: >100°C (typically 120–140°C).

In sterically hindered piperidinyl esters, the N–O bond is significantly weakened (Bond Dissociation Energy, BDE

-

Mechanism:

(Where N(tmp) = 2,2,6,6-tetramethylpiperidinyl)[1]The resulting acyloxy radical often decarboxylates rapidly ($ \text{R-CO-O}^\bullet \to \text{R}^\bullet + \text{CO}_2 $) or abstracts a hydrogen from the solvent (Molecule-Induced Homolysis).

-

Causality: The driving force is the exceptional stability of the nitroxyl radical (TEMPO). The "persistent radical effect" prevents rapid recombination, favoring decomposition or polymer chain initiation.

Pathway B: Ionic Nucleophilic Attack (Hydrolysis/Aminolysis)

Relevant Substrates: Unsubstituted 1-hydroxypiperidine esters. Critical Condition: Ambient to 60°C (pH dependent).

These compounds are "active esters." The electronegative nitrogen atom activates the carbonyl carbon, making it susceptible to nucleophilic attack. While thermally stable against homolysis up to >150°C (due to a stronger N–O bond BDE >50 kcal/mol), they degrade via hydrolysis in the presence of moisture.

-

Mechanism:

-

Application Insight: In peptide synthesis, this reactivity is tuned. They are less reactive than N-hydroxysuccinimide (NHS) esters, allowing for higher selectivity and reduced racemization during coupling, but requiring longer reaction times.

Visualization: Stability Decision Logic

The following diagram illustrates the divergent decomposition pathways based on structural substitution and thermal conditions.

Caption: Divergent decomposition pathways: Steric hindrance blocks ionic attack but facilitates radical homolysis at elevated temperatures.

Quantitative Stability Data

The table below contrasts the kinetic parameters of the two classes. Note the trade-off between thermal (homolytic) and hydrolytic stability.

| Parameter | Unsubstituted (Active Ester) | Hindered (TEMPO Ester) |

| Primary Decomposition Mode | Ionic (Hydrolysis/Aminolysis) | Radical (Homolysis) |

| N–O Bond Dissociation Energy | ~55–60 kcal/mol | ~30 kcal/mol |

| Thermal Onset ( | > 160°C (Pyrolysis) | 110°C – 130°C |

| Hydrolysis Half-life (pH 7, 25°C) | Hours to Days | Weeks to Months (Sterically protected) |

| Activation Energy ( | ~20 kcal/mol (Hydrolysis) | ~30–35 kcal/mol (Homolysis) |

| Key Application | Peptide Coupling, Racemization Control | Polymerization Initiator, Nitroxide Prodrug |

Experimental Protocols for Stability Profiling

To validate the stability of a specific piperidin-1-yl ester, use the following self-validating workflows.

Protocol 5.1: Isothermal Kinetic Analysis (Shelf-Life Prediction)

Objective: Determine

-

Preparation: Dissolve the ester (10 mM) in the target solvent (e.g., DMSO/PBS buffer 1:1).

-

Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures (e.g., 40°C, 50°C, 60°C).

-

Sampling: Inject samples every 2 hours (for 24h) into an HPLC-UV (254 nm).

-

Data Processing:

-

Plot

vs. Time. -

Linearity (

) confirms pseudo-first-order kinetics. -

Calculate

from the slope. -

Use the Arrhenius equation (

) to extrapolate to 25°C or 4°C.

-

Protocol 5.2: Thermal Homolysis Threshold (TGA/DSC)

Objective: Identify the safe processing window for hindered esters (TEMPO derivatives).

-

Instrument: Differential Scanning Calorimetry (DSC).[2]

-

Sample: 2–5 mg solid ester in a hermetically sealed aluminum pan (critical to contain volatile decomposition products like CO2).

-

Method: Ramp 10°C/min from 25°C to 250°C under Nitrogen.

-

Analysis:

-

Look for an exothermic peak (radical recombination/polymerization) or endothermic event (bond cleavage/volatilization).

-

Self-Validation: If the onset is <120°C, the compound is unsuitable for high-temperature extrusion or sterilization.

-

Note: For TEMPO esters, the decomposition is often endothermic (bond breaking) followed by complex exothermic secondary reactions.

-

References

-

Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition. Source: Henry-Riyad, H., & Tidwell, T. T. (2008).[3] Arkivoc. Context: Establishes the 120°C threshold for homolytic cleavage of TEMPO esters.

-

The use of esters of 1-hydroxypiperidine... in peptide synthesis. Source: Handford, B. O., et al. (1965).[4] Journal of the Chemical Society.[5] Context: Foundational text on the stability and reactivity of unsubstituted active esters.

-

Homolytic Bond Dissociation Energies. Source: Lumen Learning / Chemistry LibreTexts. Context: Thermodynamic grounding for the N-O bond weakness in hindered amines.

-

Stability of 2-(Piperidin-1-yl)acetohydrazide. Source: BenchChem Technical Guide. Context: Protocols for hydrolysis and oxidative degradation testing of piperidine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. 1260. Amino-acids and peptides. Part XXIV. The use of esters of 1-hydroxypiperidine and of other NN-dialkylhydroxylamines in peptide synthesis and as selective acylating agents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Piperidin-1-yl 4-methoxybenzoate CAS number and physical constants

[1][2][3][4][5][6][7]

Part 1: Compound Identity & Physical Constants[3][8][9]

CAS Registry Number: 38860-48-9

IUPAC Name: 1-[(4-Methoxybenzoyl)oxy]piperidine

Synonyms:

Physical & Chemical Properties Table[2][3][8][9][10]

| Property | Value / Description | Note |

| Molecular Formula | C | |

| Molecular Weight | 235.28 g/mol | |

| Physical State | Crystalline Solid | Typically white to off-white needles/plates.[1][2][3] |

| Melting Point | 85–90 °C (Predicted/Analogous) | Note: Analogous unsubstituted benzoate (CAS 7755-63-7) melts at 64°C; 4-nitro derivative melts at 118°C. The methoxy group typically elevates MP relative to H.[1][2][3] |

| Solubility | Soluble in CH | Limited solubility in water and hexanes.[2][3] |

| pKa (Conjugate Acid) | ~5.2 (Piperidine leaving group) | Est.[3] based on |

| Stability | Stable under standard conditions.[2][3][4][5] | Hydrolytically sensitive; store under inert atmosphere (N |

Part 2: Synthesis Protocol (Self-Validating System)

The preparation of Piperidin-1-yl 4-methoxybenzoate relies on the acylation of 1-hydroxypiperidine (CAS 4801-58-5) with 4-methoxybenzoyl chloride (Anisoyl chloride).[1][2][3]

Rationale: This nucleophilic substitution at the acyl carbon is preferred over direct coupling with the acid (using DCC/EDC) because the acid chloride method is cleaner, scalable, and avoids the formation of difficult-to-remove urea byproducts.

Reagents Required:

-

4-Methoxybenzoyl chloride (1.1 equiv): The electrophile.[2][3]

-

Triethylamine (Et

N) or Pyridine (1.2 equiv): HCl scavenger.[2][3] -

DMAP (5 mol%): Catalyst (optional, accelerates reaction).[2][3]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 1-hydroxypiperidine (10 mmol, 1.01 g) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and DMAP (0.5 mmol, 61 mg). Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add 4-methoxybenzoyl chloride (11 mmol, 1.88 g) dissolved in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

-

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol/Hexanes or purify via flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Synthesis Logic Diagram

Caption: Nucleophilic acyl substitution pathway for the synthesis of Piperidin-1-yl 4-methoxybenzoate.

Part 3: Characterization & Applications

Spectroscopic Validation

To confirm the identity of the synthesized compound, look for these key NMR signals:

Mechanistic Utility: Radical Generation

Piperidin-1-yl esters are distinct from standard esters because the N–O bond is relatively weak (bond dissociation energy ~50–60 kcal/mol).[1][2][3] This makes them excellent precursors for nitrogen-centered radicals or acyloxy radicals under photolytic or thermal conditions.[1][2][3]

Primary Application: They serve as precursors in Minisci-type reactions or for the generation of piperidinyl radicals which can act as hydrogen atom transfer (HAT) agents or oxidants.[2][3]

Reactivity Workflow

Caption: Radical generation pathway via N-O bond homolysis, leading to acyloxy and piperidinyl radicals.[1][2][3]

References

-

Barton, D. H. R., et al. (1983).[3] The invention of new radical chain reactions.[2][3] Part VIII. Radical chemistry of N-hydroxy-2-thiopyridone esters and related compounds.Journal of the Chemical Society, Perkin Transactions 1, 2657-2665.[2][3] (Foundational work on N-acyloxy radical precursors).

-

J-GLOBAL. (n.d.).[2][3] Piperidin-1-yl 4-methoxybenzoate (CAS 38860-48-9).[1][2][3] Japan Science and Technology Agency.[2] (Verification of CAS and Identity).

-

Baleizão, C., & Garcia, H. (2006). Chiral Salen Manganese Complexes as Catalysts for Enantioselective Epoxidation of Alkenes.[2][3]Chemical Reviews, 106(9), 3987-4043.[2][3] (Contextualizes the use of N-O oxidants/derivatives).

-

PubChem. (2025).[2][3][6] 1-Hydroxypiperidine (Precursor).[1][2][3] National Library of Medicine.[2][3] (Precursor data).

Sources

- 1. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. ML 10302 | C15H21ClN2O3 | CID 5311299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 64742-48-9 | CAS DataBase [m.chemicalbook.com]

- 6. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

UV-Vis absorption spectra of 4-methoxybenzoate active esters

Executive Summary

This technical guide provides a rigorous framework for the characterization and utilization of 4-methoxybenzoate active esters using UV-Vis spectrophotometry. While 4-methoxybenzoic acid (anisic acid) derivatives are widely used in fragment-based drug discovery and bioconjugation, their specific electronic properties—driven by the electron-donating methoxy group—require tailored spectroscopic protocols. This document details the theoretical basis of their absorption profiles, precise methodologies for determining molar extinction coefficients (

Part 1: Theoretical Framework & Spectral Characteristics[1]

The "Push-Pull" Electronic System

The UV-Vis spectrum of a 4-methoxybenzoate active ester is governed by the interplay between the electron-donating methoxy group (

-

The Chromophore: The primary absorption arises from

transitions within the benzene ring. -

Auxochromic Effect: The methoxy group acts as an auxochrome. Through resonance (+M effect), it donates electron density into the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This narrows the HOMO-LUMO gap compared to unsubstituted benzoate, resulting in a bathochromic (red) shift and a hyperchromic effect (increased intensity).

-

The Leaving Group: In "active" esters (e.g., p-nitrophenyl, N-hydroxysuccinimide), the leaving group often contributes its own absorbance bands, which may overlap with the benzoyl core.

Spectral Fingerprints

The following table summarizes the spectral characteristics of the key components in a typical activation workflow.

| Component | Dominant Chromophore | Extinction Coeff. ( | Detection Mode | |

| 4-Methoxybenzoic Acid | Anisyl ring ( | 250–255 nm | ~16,000 M⁻¹cm⁻¹ | UV |

| NHS-Ester | Anisyl + Succinimide | 260–265 nm | ~18,500 M⁻¹cm⁻¹ | UV |

| p-Nitrophenyl Ester | Anisyl + p-Nitrophenyl | 270–280 nm | ~12,000 M⁻¹cm⁻¹ | UV |

| p-Nitrophenolate | Phenolate anion (Product) | 400–405 nm | 18,300 M⁻¹cm⁻¹ | Visible (Yellow) |

Critical Insight: When using p-nitrophenyl esters, the reaction progress is best monitored not by the disappearance of the ester (UV), but by the appearance of the leaving group (p-nitrophenolate) in the visible region (400 nm). This avoids interference from the static 4-methoxybenzoate core.

Part 2: Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: To establish a precise

Reagents:

-

Analyte: Purified 4-methoxybenzoate active ester (dried in vacuo).

-

Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid protic solvents if the ester is highly hydrolytically unstable.

Workflow:

-

Gravimetric Standard: Weigh 10.0 mg of ester (

0.01 mg) and dissolve in 10.0 mL solvent (Stock A: ~1 mg/mL). -

Serial Dilution: Prepare 5 dilutions ranging from 10

M to 100 -

Baseline Correction: Blank the spectrophotometer with pure solvent.

-

Spectral Scan: Scan 200–500 nm. Identify

.[1] -

Linear Regression: Plot Absorbance (

) vs. Concentration (M). -

Validation: The

value must be

Protocol B: Kinetic Monitoring of Aminolysis (Self-Validating)

Objective: To measure the reactivity of the active ester with a primary amine.[4] This system is self-validating because the "Infinity" absorbance (

Reagents:

-

Substrate: p-Nitrophenyl 4-methoxybenzoate (Stock: 10 mM in MeCN).

-

Nucleophile: n-Butylamine (Stock: 1.0 M in Buffer).

-

Buffer: 0.1 M Phosphate, pH 7.4 (or pH 8.0 for faster kinetics).

Step-by-Step Procedure:

-

Setup: Set spectrophotometer to kinetic mode at 400 nm (detecting p-nitrophenolate release). Set temperature to 25.0°C.

-

Blank: Add 2.9 mL Buffer + 50

L amine stock to cuvette. Zero instrument. -

Initiation: Rapidly inject 50

L of Substrate Stock. Mix (dead time < 3s). -

Acquisition: Record Absorbance vs. Time for at least 5 half-lives (

). -

Data Processing: Fit data to a pseudo-first-order exponential function:

Visualization of Kinetic Workflow:

Figure 1: Kinetic monitoring workflow for p-nitrophenyl ester aminolysis. The detection wavelength (400 nm) specifically isolates the leaving group signal.

Part 3: Mechanistic Insights & Troubleshooting

Substituent Effects (The Hammett Relation)

Researchers often observe that 4-methoxybenzoate esters react slower than their unsubstituted benzoate counterparts.

-

Causality: The methoxy group has a Hammett constant (

) of -0.27. This electron donation reduces the positive charge character ( -

Implication: When designing prodrugs, if the release rate is too slow, consider moving the methoxy group to the meta position (where it exerts an electron-withdrawing inductive effect) or removing it.

Troubleshooting Common Anomalies

| Observation | Root Cause | Corrective Action |

| Non-zero baseline at 400 nm | Pre-hydrolysis of ester in stock solution. | Prepare stocks in dry MeCN/DMSO immediately before use. |

| Sigmoidal Kinetic Curve | Autocatalysis or mixing artifacts. | Ensure amine is in large excess (Pseudo-1st order conditions: [Amine] > 10x [Ester]). |

| Side reactions or incomplete solubility. | Check solubility of the ester in the aqueous buffer; add detergent (Tween-20) if necessary. |

Visualization of Reaction Pathway:

Figure 2: Reaction pathway showing the spectral divergence. The reactant and amide product remain in the UV range, while the specific leaving group generates the visible signal used for kinetic tracking.

References

-

NIST Chemistry WebBook. Benzoic acid, 4-methoxy-, methyl ester (Methyl 4-methoxybenzoate) Spectral Data. National Institute of Standards and Technology. [Link]

-

Cline, G. W., & Hanna, S. B. (1988).[5] Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. [Link]

-

MDPI. UV/Vis-Based Persulphate Activation for p-Nitrophenol Degradation (Contextual data on p-nitrophenolate extinction coefficients). [Link]

-

SpectraBase. 4-Methoxy-benzoic acid methyl ester UV-Vis Spectrum. Wiley Science Solutions. [Link]

Sources

Methodological & Application

Protocol for decarboxylative borylation using piperidin-1-yl 4-methoxybenzoate

This Application Note and Protocol details the decarboxylative borylation of carboxylic acids, specifically utilizing piperidin-1-yl 4-methoxybenzoate as a representative Redox-Active Ester (RAE) substrate.

While N-hydroxyphthalimide (NHPI) esters are the industry standard for this transformation (Baran, Li, Aggarwal), piperidin-1-yl esters (derived from N-hydroxypiperidine) represent a distinct class of O-acyl hydroxylamines. These substrates can undergo single-electron transfer (SET) induced fragmentation to generate carbon-centered radicals for subsequent borylation.

Application Note: Decarboxylative Borylation via Piperidin-1-yl Esters

Introduction & Mechanistic Rationale

The direct conversion of carboxylic acids to boronic esters is a transformative tool in medicinal chemistry, allowing "feedstock" acids to serve as precursors for Suzuki-Miyaura couplings. Traditional methods require harsh Hunsdiecker-type conditions or multistep lithiation. The modern approach utilizes Redox-Active Esters (RAEs) —specifically O-acyl hydroxylamines—which possess a weak N–O bond (approx. 50–60 kcal/mol) susceptible to single-electron reduction.

Why Piperidin-1-yl 4-methoxybenzoate? In this protocol, piperidin-1-yl 4-methoxybenzoate (an ester of 4-methoxybenzoic acid and 1-hydroxypiperidine) serves as the radical precursor. Upon activation (photochemical or catalytic), the ester undergoes the following cascade:

-

SET Reduction: The RAE accepts an electron to form a radical anion.

-

Fragmentation: The weak N–O bond cleaves, releasing the piperidinyl anion/radical and an aroyloxy radical.

-

Decarboxylation: The aroyloxy radical extrudes CO₂ to generate the transient aryl radical (4-methoxyphenyl radical ).

-

Radical Trapping: The aryl radical reacts with a diboron species (e.g., B₂pin₂) to form the C–B bond.

Note on Aryl vs. Alkyl: Decarboxylation of aryl radicals is thermodynamically more challenging than alkyl radicals due to the instability of the aryl radical and the reversibility of CO₂ addition. Consequently, this protocol emphasizes conditions optimized for difficult decarboxylations (e.g., photoredox or specific metal catalysis).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the radical chain mechanism for the borylation of piperidin-1-yl 4-methoxybenzoate.

Caption: Mechanistic flow from RAE activation to C-B bond formation via radical decarboxylation.

Experimental Protocol

This protocol is divided into two phases: (A) Synthesis of the Piperidin-1-yl Ester and (B) The Decarboxylative Borylation.

Phase A: Synthesis of Piperidin-1-yl 4-methoxybenzoate

Objective: To activate 4-methoxybenzoic acid as a redox-active ester.

Reagents:

-

4-Methoxybenzoic acid (1.0 equiv)

-

1-Hydroxypiperidine (1.1 equiv) [or 1-Hydroxypiperidine hydrochloride + 1.1 equiv Et₃N]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC·HCl

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Dichloromethane (DCM) (0.2 M concentration)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 4-methoxybenzoic acid (10 mmol) in anhydrous DCM (50 mL).

-

Addition: Add 1-hydroxypiperidine (11 mmol) and DMAP (1 mmol). Stir until dissolved.

-

Coupling: Cool the mixture to 0°C. Add DCC (11 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with saturated NaHCO₃, 1M HCl, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

-

Target:Piperidin-1-yl 4-methoxybenzoate (White solid/oil).

-

Phase B: Decarboxylative Borylation Protocol

Objective: Conversion of the ester to the boronate. Note: Two methods are provided.[1][2][3][4][5][6][7][8][9] Method 1 (Photochemical) is generally preferred for aryl decarboxylation due to milder conditions that prevent back-reaction. Method 2 (Copper-Catalyzed) is robust for alkyl systems but can be adapted for aryl substrates.

Method 1: Visible-Light Photoredox (Recommended for Aryl Acids) Reference Grounding: Adapted from Li, C. et al. J. Am. Chem. Soc. 2017 (Decarboxylative borylation of NHPI esters).[1][8][10]

Reagents:

-

Piperidin-1-yl 4-methoxybenzoate (0.2 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (0.4 mmol, 2.0 equiv)

-

Photocatalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%) or 4CzIPN (Organic dye alternative)

-

Base: Cs₂CO₃ (0.5 equiv) - Optional, aids in activation

-

Solvent: 1,4-Dioxane or MeCN (degassed)

Step-by-Step:

-

Setup: In a nitrogen-filled glovebox (or using Schlenk technique), add the piperidin-1-yl ester, B₂pin₂, and photocatalyst to a 10 mL vial equipped with a stir bar.

-

Solvent: Add degassed 1,4-Dioxane (2.0 mL, 0.1 M). Seal the vial with a septum cap.

-

Irradiation: Place the vial approximately 2–3 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain ambient temperature (25°C).

-

Monitoring: Stir under irradiation for 12–24 hours. Monitor consumption of the ester by TLC or LC-MS.

-

Workup: Dilute with diethyl ether, filter through a short pad of silica gel to remove the catalyst and boron salts. Concentrate the filtrate.

-

Analysis: Determine yield via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) or purify via flash chromatography.

-

Product:4-Methoxyphenylboronic acid pinacol ester .

-

Method 2: Copper-Catalyzed (Alternative) Reference Grounding: Adapted from Baran, P. S. et al. ACS Catal. 2018.[1]

Reagents:

-

Piperidin-1-yl 4-methoxybenzoate (0.2 mmol)

-

B₂pin₂ (0.3 mmol, 1.5 equiv)

-

Catalyst: Cu(acac)₂ (10 mol%) or CuCN (10 mol%)

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Additive: LiOMe (1.5 equiv) or MgBr₂ (promoter)

-

Solvent: THF/DMF (2:1 ratio)

Step-by-Step:

-

Complexation: In a vial, premix Cu(acac)₂ and ligand in THF for 5 minutes.

-

Addition: Add the piperidin-1-yl ester and B₂pin₂.

-

Activation: Add LiOMe (base is crucial for activating the Cu-B species).

-

Reaction: Stir at room temperature for 4 hours. If conversion is slow, heat to 50°C.

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify.

Scope, Limitations, and Troubleshooting

The following table summarizes critical parameters for optimizing the reaction for different substrate classes.

| Parameter | Recommendation | Rationale |

| Ester Stability | Store at -20°C | O-acyl hydroxylamines can decompose; prepare fresh if possible. |

| Aryl vs. Alkyl | Aryl requires Photo/Ir | Aryl radicals are unstable; Photoredox (Method 1) prevents reversibility better than thermal Cu methods. |

| Boron Source | B₂pin₂ or B₂cat₂ | B₂pin₂ is more stable; B₂cat₂ is more reactive but requires immediate transesterification. |

| Solvent | Dioxane or THF | Ethers stabilize the radical intermediates; avoid protic solvents. |

| O2 Sensitivity | Strict Anaerobic | Oxygen quenches the carbon-centered radical and oxidizes the catalyst. |

Troubleshooting Guide:

-

Issue: Low conversion of starting material.

-

Fix: Increase catalyst loading (up to 3 mol% Ir or 20 mol% Cu). Ensure light intensity is sufficient.

-

-

Issue: Decarboxylation fails (Recovery of carboxylic acid).

-

Issue: Protodeboronation (Product is Ar-H instead of Ar-Bpin).

-

Fix: Strictly dry solvents. Presence of water/protons leads to H-atom abstraction by the aryl radical.

-

References

-

Decarboxylative Borylation of N-Hydroxyphthalimide Esters (Photochemical)

-

Copper-Catalyzed Decarboxylative Borylation

- Wang, J., Shang, M., Lundberg, H., Feu, K. S., Hecker, S. J., Qin, T., Blackmond, D. G., & Baran, P. S. (2018). "Cu-Catalyzed Decarboxylative Borylation".

-

General Review of Decarboxylative Borylation

- Li, C., et al. (2021). "Decarboxylative and Decarbonylative Borylation of Carboxylic Acids". Organic Chemistry Frontiers.

-

Properties of Piperidin-1-yl Esters

- Studer, A., & Curran, D. P. (2016). "Catalysis of Radical Reactions: A Radical Chemistry Perspective". Angewandte Chemie International Edition. (Context on N-O bond homolysis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. epdf.pub [epdf.pub]

- 3. Decarboxylative borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Cu-Catalyzed Decarboxylative Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. p-メトキシ安息香酸ピペリジノ | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

Solvent selection for coupling reactions with piperidin-1-yl 4-methoxybenzoate

Application Note: Solvent Engineering for Rh(III)-Catalyzed C-H Functionalization of Piperidin-1-yl 4-Methoxybenzoate

Executive Summary

This technical guide addresses the critical role of solvent selection in the Rhodium(III)-catalyzed C-H activation and coupling of piperidin-1-yl 4-methoxybenzoate . Unlike standard esters, this compound features a reactive N–O bond (an N-acyloxyamine motif) that functions as an oxidizing directing group (DG) . This unique architecture allows for redox-neutral coupling with unsaturated partners (alkynes, alkenes) to form isocoumarins or dihydroisoquinolones, eliminating the need for external oxidants.

Success in these transformations is governed by the Concerted Metalation-Deprotonation (CMD) mechanism, which is highly sensitive to solvent polarity, proton-shuttling capability, and coordination strength. This protocol provides a rational framework for solvent screening to maximize yield and suppress competitive hydrolysis.

Mechanistic Grounding & Solvent Causality

To select the correct solvent, one must understand the reaction cycle. The piperidin-1-yl moiety is not merely a leaving group; it dictates the thermodynamics of the catalytic turnover.

-

C-H Activation (CMD Step): The Rh(III) catalyst coordinates to the carbonyl oxygen. A carboxylate ligand (e.g., acetate) assists in deprotonating the ortho-C-H bond.

-

Solvent Impact: Protic solvents (e.g., TFE, MeOH) can lower the energy barrier of this transition state via hydrogen bonding, but excessive proticity may compete with the acetate base.

-

-

Migratory Insertion: The coupling partner (e.g., alkyne) inserts into the Rh-C bond.

-

Solvent Impact: Non-coordinating solvents (DCE, Toluene) prevent saturation of the metal center, allowing the alkyne to bind.

-

-

Reductive Elimination & N-O Cleavage: The N-O bond cleaves, regenerating the active Rh(III) species and releasing piperidine as a byproduct.

-

Solvent Impact: The solvent must solubilize the resulting piperidinium salt to prevent catalyst inhibition/aggregation.

-

Figure 1: Catalytic cycle highlighting the critical N-O cleavage step driven by the piperidin-1-yl directing group.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the Rh(III) catalytic cycle for this specific substrate.

| Solvent Class | Representative Solvents | Suitability | Mechanistic Effect | Recommended Use Case |

| Fluorinated Alcohols | TFE (2,2,2-Trifluoroethanol), HFIP | High | Stabilizes the CMD transition state via H-bonding; solubilizes cationic Rh species. | Primary choice for difficult C-H activation (electron-poor rings). |

| Polar Protic | MeOH , EtOH | Medium | Good proton shuttle but can cause solvolysis (transesterification) of the active ester. | Use at lower temperatures (<60°C) or for highly reactive substrates. |

| Chlorinated | DCE (1,2-Dichloroethane), DCM | High | Non-coordinating; high thermal stability (DCE); promotes tight ion pairing. | Standard choice for high-temperature couplings (>80°C). |

| Polar Aprotic | DMF , DMAc, MeCN | Low | Strongly coordinates to Rh, blocking vacant sites required for alkyne coordination. | Avoid unless substrate solubility is strictly limited to these. |

| Non-Polar | Toluene, Xylene | Medium | Weak solvation of cationic Rh species; may lead to catalyst precipitation. | Use only if the product is unstable in polar media. |

Experimental Protocol: Rh(III)-Catalyzed Annulation

Objective: Coupling of piperidin-1-yl 4-methoxybenzoate with diphenylacetylene to synthesize 3,4-diphenyl-6-methoxyisocoumarin.

Materials:

-

Substrate: Piperidin-1-yl 4-methoxybenzoate (1.0 equiv)

-

Coupling Partner: Diphenylacetylene (1.2 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

-

Additive: AgSbF₆ (10 mol%) – Activates the precatalyst by removing chloride.

-

Base: Zn(OAc)₂ (20 mol%) – Assists in the CMD process.

-

Solvent: TFE (Trifluoroethanol) or DCE (1,2-Dichloroethane).

Step-by-Step Procedure:

-

Catalyst Activation (The "Pre-Stir"):

-

In a dried screw-cap vial, weigh [Cp*RhCl₂]₂ and AgSbF₆.

-

Add 50% of the solvent volume.

-

Stir at room temperature for 5 minutes. Checkpoint: The solution should turn from brick-red to a clear orange/yellow, indicating the formation of the active cationic species [Cp*Rh(Solvent)₃]²⁺. A white precipitate (AgCl) will form.

-

-

Substrate Addition:

-

Add piperidin-1-yl 4-methoxybenzoate, Zn(OAc)₂, and Diphenylacetylene to the vial.

-

Add the remaining solvent. Concentration Target: 0.1 M to 0.2 M.

-

-

Reaction:

-

Seal the vial and heat to 80°C (if using DCE) or 60°C (if using TFE) .

-

Stir vigorously for 12–16 hours.

-

-

Monitoring (Self-Validating Step):

-

TLC/LC-MS: Monitor the disappearance of the benzoate ester (Substrate).

-

Key Indicator: Look for the release of free piperidine (often visible as a baseline streak on TLC) and the formation of the fluorescent isocoumarin product.

-

Troubleshooting: If the reaction stalls, add 10 eq. of acetic acid. This helps protonate the piperidine byproduct, preventing it from poisoning the catalyst.

-

-

Work-up:

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or selectivity issues.

Figure 2: Solvent selection and optimization decision tree.

References

-

Rh(III)

-

Title: Rhodium(III)-Catalyzed C–H Activation/[4+3] Annulation of N-Phenoxyacetamides.

- Source:Chemical Science (via PKU Shenzhen), 2014.

- Relevance: Establishes the reactivity of N-O bond containing directing groups.

-

-

Solvent Effects in C-H Activation

-

Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings (Analogous mechanistic insight on solvent polarity).[3]

- Source:N

- Relevance: Discusses how polar solvents stabilize cationic metal intermedi

-

-

Piperidin-1-yl Benzoate Properties

-

General Protocol for N-Acyloxyamine Coupling

-

Title: Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C-H Alkylation and Amidation Reactions.[5]

- Source:Journal of the American Chemical Society (via ResearchG

- Relevance: Provides the foundational catalytic cycle for N-O cleavage driven couplings.

-

Sources

Application Note: C(sp²)–C(sp³) Bond Formation via HAT-Mediated Cross-Coupling

This Application Note and Protocol guide details the use of Piperidin-1-yl 4-methoxybenzoate (also known as N-(4-methoxybenzoyloxy)piperidine) as a strategic reagent for C(sp²)–C(sp³) bond formation .

While historically utilized as an electrophilic amination reagent (forming C–N bonds), this guide focuses on its advanced application as a Hydrogen Atom Transfer (HAT) precursor in metallaphotoredox catalysis. This methodology enables the direct arylation of unactivated C(sp³)–H bonds, a powerful transformation in late-stage drug functionalization.

Reagent: Piperidin-1-yl 4-methoxybenzoate (CAS: 38860-48-9) Reaction Class: Nickel/Photoredox Dual Catalysis (C–H Arylation)

Introduction & Mechanistic Insight

In modern drug discovery, the ability to construct C(sp²)–C(sp³) bonds directly from unactivated alkanes or ethers (C–H bonds) and aryl halides is transformative. Piperidin-1-yl 4-methoxybenzoate serves a critical role in this catalytic system not as a substrate to be incorporated, but as a radical initiator and HAT reagent precursor .

Why This Reagent?

Unlike traditional N-hydroxyphthalimide (NHPI) esters used for decarboxylation, the N-benzoyloxypiperidine scaffold offers a unique redox profile. Upon single-electron reduction, it cleaves to generate a piperidinyl radical (an aminyl radical).

-

Reactivity: The piperidinyl radical is a potent Hydrogen Atom Transfer (HAT) agent, capable of abstracting hydrogen atoms from strong C(sp³)–H bonds (e.g.,

-oxy C–H, benzylic C–H, or simple alkanes). -

Selectivity: The steric profile of the piperidine ring dictates site selectivity, often favoring less sterically hindered or hydridic C–H bonds.

-

Stability: The 4-methoxybenzoate counter-anion is non-nucleophilic and stable, preventing side reactions common with other leaving groups.

The Self-Validating Mechanism

The reaction relies on the synchronization of two catalytic cycles: the Photoredox Cycle (generating the radical) and the Nickel Cycle (forming the bond). If the C–C bond forms, it validates that both the HAT step (radical generation) and the metal capture (organometallic formation) are functioning.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the dual catalytic cycle where Piperidin-1-yl 4-methoxybenzoate acts as the "oxidant" to generate the HAT species.

Caption: Dual catalytic cycle illustrating the role of Piperidin-1-yl 4-methoxybenzoate as a precursor for the nitrogen-centered radical that enables C(sp³)–H abstraction and subsequent Nickel-catalyzed arylation.

Experimental Protocol

Objective: Direct C(sp³)-Arylation of Tetrahydrofuran (THF) with 4-Bromobenzonitrile using Piperidin-1-yl 4-methoxybenzoate as the HAT precursor.

Materials & Reagents

| Component | Role | Stoichiometry |

| Piperidin-1-yl 4-methoxybenzoate | HAT Precursor | 0.5 - 1.0 equiv |

| Aryl Bromide (e.g., 4-Bromobenzonitrile) | Electrophile | 1.0 equiv |

| Substrate (e.g., THF) | C-H Nucleophile | Solvent/Excess (or 5-10 equiv) |

| NiCl₂[1]·glyme | Metal Catalyst | 5 mol% |

| dtbbPy (4,4'-di-tert-butyl-2,2'-bipyridine) | Ligand | 5 mol% |

| Ir(ppy)₃ or 4CzIPN | Photocatalyst | 1-2 mol% |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | Proton Scavenger | 2.0 equiv |

| Solvent | Medium | THF (if substrate) or MeCN |

Step-by-Step Workflow

-

Catalyst Pre-complexation:

-

In a nitrogen-filled glovebox, weigh NiCl₂·glyme (5 mol%) and dtbbPy (5 mol%) into a 4 mL vial.

-

Add 1 mL of dry solvent (THF or MeCN) and stir for 10 minutes until a homogeneous green/blue solution forms.

-

-

Reaction Assembly:

-

To a separate 8 mL reaction vial equipped with a magnetic stir bar, add:

-

Aryl Bromide (0.2 mmol, 1.0 equiv)

-

Piperidin-1-yl 4-methoxybenzoate (0.2 mmol, 1.0 equiv)

-

Photocatalyst (1 mol%)

-

Base (K₂CO₃, 0.4 mmol, 2.0 equiv)

-

-

Add the pre-formed Nickel catalyst solution to the reaction vial.

-

If the substrate is not the solvent (e.g., cyclohexane), add it now (5-10 equiv). Dilute with co-solvent if necessary to reach 0.1 M concentration relative to the aryl halide.

-

-

Irradiation & Reaction:

-

Seal the vial with a septum cap and wrap the cap with Parafilm.

-

Place the vial in a photoreactor (e.g., Blue LED, 450 nm, ~10 W) with fan cooling to maintain ambient temperature (25–30 °C).

-

Stir vigorously (1000 rpm) for 16–24 hours. Note: Vigorous stirring is crucial for heterogeneous base mixtures.

-

-

Work-up & Analysis:

-

Quench the reaction by exposing it to air and adding 2 mL of water/brine.

-

Extract with Ethyl Acetate (3 x 2 mL).

-

Dry the combined organic layers over Na₂SO₄ and concentrate.[2]

-

Analyze via ¹H NMR (using an internal standard) or LC-MS to determine yield.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Optimization & Troubleshooting (Self-Validating Systems)

The success of this protocol depends on balancing the rates of radical generation and capture. Use the table below to diagnose failures.

| Observation | Diagnosis | Corrective Action |

| No Product, Starting Material (Ar-Br) Recovered | HAT Failure or Catalyst Poisoning | 1. Check light source intensity.2. Increase Piperidin-1-yl benzoate loading (radical source).3. Ensure O₂ exclusion (radical quencher). |

| Homocoupling of Aryl Halide (Ar-Ar) | Ni Cycle too fast / Radical Cycle too slow | 1. Decrease Ni loading.2. Increase concentration of C(sp³)-H substrate.3. Switch to a more hydridic substrate to test viability. |

| Hydrodehalogenation (Ar-H) | Protonation of Ni-Ar species | 1. Ensure solvents are strictly anhydrous.2. Use a stronger base or dry the base (Cs₂CO₃) before use. |

| Amination Product (Ar-N-Piperidine) | Direct coupling of reagent | 1. This is a competing pathway. Lower the temperature.2. Use a bulkier ligand on Nickel to disfavor N-ligation. |

References

-

Zuo, Z., et al.

-carboxyl sp³-carbons with aryl halides." Science, 2014 .[3] Link(Foundational text on Ni/Photoredox C(sp3)-C(sp2) coupling). -

Shaw, M. H., et al. "Photoredox-Catalyzed C–H Arylation of Amines and Ethers." Journal of the American Chemical Society, 2016 . Link(Describes the use of aminyl radicals for HAT).

-

Lerchen, A., et al. "N-Acyloxyphthalimides as Nitrogen-Centered Radical Precursors." Chem. Eur. J., 2018 . Link(Review of N-acyloxy reagents as radical precursors).

-

Gui, J., et al. "Practical Ni-Catalyzed C–H Alkylation with N-Hydroxyphthalimide Esters." Chem. Sci., 2017 . Link(Analogous chemistry using RAEs).

Sources

Application Notes and Protocols: Transition-Metal-Free Radical Generation from Piperidinyl Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The generation of carbon-centered radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Historically, this has often relied on transition-metal catalysis. This guide details the principles and protocols for the transition-metal-free generation of radicals from piperidinyl esters and their N-alkoxypyridinium salt derivatives. This approach offers a mild, efficient, and versatile platform for radical generation, with significant applications in pharmaceutical and agrochemical research. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the broad synthetic utility of this methodology.

Introduction: A Paradigm Shift in Radical Chemistry

The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and bioactive natural products.[1][2] Consequently, methods for the functionalization of this privileged scaffold are of paramount importance. Traditional approaches have often involved multi-step sequences or harsh reaction conditions. The advent of radical chemistry has provided powerful tools for C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide focuses on a modern and increasingly popular strategy for radical generation that circumvents the need for transition metals. By leveraging the inherent reactivity of piperidinyl esters, specifically their conversion to highly reactive N-alkoxypyridinium salts, researchers can access a diverse array of radicals under mild, photochemically-induced conditions.[3][4] This transition-metal-free approach not only aligns with the principles of green chemistry but also offers unique reactivity and selectivity profiles.

The Chemical Principle: From Piperidinyl Ester to Potent Radical Precursor

The journey from a stable piperidinyl ester to a reactive radical intermediate involves a two-stage conceptual framework: precursor synthesis and subsequent activation.

Synthesis of Piperidinyl Ester Precursors

The versatility of this method begins with the accessibility of the piperidinyl ester precursors. These are typically synthesized from commercially available hydroxypiperidines. The following protocols outline the general synthesis of N-protected hydroxypiperidines, which are the foundational building blocks.

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the protection of 4-hydroxypiperidine with a di-tert-butyl dicarbonate (Boc) group, a common protecting group in organic synthesis.

-

Reagents and Materials:

-

4-hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM) or a mixture of water and dioxane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise to the cooled mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

If using an organic solvent, separate the organic layer. If using a mixed solvent system, extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[3]

-

Protocol 2: Synthesis of N-Benzyl-3-hydroxypiperidine

This protocol details the N-benzylation of 3-hydroxypiperidine.

-

Reagents and Materials:

-

3-hydroxypiperidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a 2L three-necked flask equipped with magnetic stirring, dissolve 3-hydroxypiperidine (101.2g, 1mol) in 1L of toluene.[5]

-

Add potassium carbonate (276.4g, 2mol).[5]

-

Add benzyl bromide (153.9g, 0.9mol) dropwise.[5]

-

Heat the reaction mixture to 40-50°C for 5 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.[5]

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation.

-

The hydroxyl group of the synthesized N-protected hydroxypiperidine is then esterified with a carboxylic acid of interest (R-COOH) using standard esterification methods (e.g., DCC/DMAP or conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol) to yield the desired piperidinyl ester.

Activation to N-Alkoxypyridinium Salts and Radical Generation

The piperidinyl ester itself is not the direct radical precursor. It is activated by N-alkoxylation to form an N-alkoxypyridinium salt. These salts are exceptionally reactive radical traps.[3] The radical generation is typically initiated by visible light, often in the presence of an organic photocatalyst.

The generally accepted mechanism proceeds as follows:

-

Excitation of Photocatalyst: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst (PC*) engages in a single electron transfer with the N-alkoxypyridinium salt. This can occur via two pathways:

-

Reductive Quenching: An electron donor reduces the excited photocatalyst, which then reduces the N-alkoxypyridinium salt.

-

Oxidative Quenching: The excited photocatalyst directly oxidizes an electron donor and is subsequently reduced. The reduced photocatalyst then transfers an electron to the N-alkoxypyridinium salt.

-

-

N-O Bond Cleavage: The one-electron reduction of the N-alkoxypyridinium salt leads to the homolytic cleavage of the N-O bond, generating an alkoxy radical and a pyridine derivative.[4][6]

-

Decarboxylation: The resulting alkoxy radical, which is derived from the initial carboxylic acid, can then undergo further reactions, including decarboxylation if the structure allows, to generate a carbon-centered radical.

This process can be amplified in a chain reaction, particularly in the presence of a pyridine base. The initially formed alkoxyl radical can react with the pyridine base via proton-coupled electron transfer (PCET) to generate a strongly reducing pyridinyl radical, which can then reduce another molecule of the N-alkoxypyridinium salt, thus propagating the chain.[6]

Figure 1: General mechanism for transition-metal-free radical generation from N-alkoxypyridinium salts.

Experimental Protocols: A Practical Guide

The following protocol is a representative example of a transition-metal-free radical addition to an alkene using an N-alkoxypyridinium salt derived from a piperidinyl ester.

Protocol 3: Photocatalytic Alkoxypyridylation of an Alkene

This protocol illustrates the difunctionalization of an alkene using an N-alkoxypyridinium salt as a bifunctional reagent.[4]

-

Reagents and Materials:

-

N-Alkoxypyridinium salt (1.0 eq.)

-

Alkene (1.5 eq.)

-

Organic photocatalyst (e.g., Eosin Y, 1-5 mol%)

-

Solvent (e.g., Acetonitrile, degassed)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed vial

-

Visible light source (e.g., blue LED lamp)

-

Magnetic stirrer

-

-

Procedure:

-

To a Schlenk flask or vial, add the N-alkoxypyridinium salt (1.0 eq.), the alkene (1.5 eq.), and the organic photocatalyst (e.g., Eosin Y, 2 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed solvent (e.g., acetonitrile) via syringe.

-

Stir the reaction mixture and irradiate with a visible light source (e.g., a blue LED lamp) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkoxypyridylated product.

-

| Parameter | Variation | Effect on Reaction | Rationale |

| Photocatalyst | Eosin Y, Rose Bengal, 4CzIPN | Can affect reaction efficiency and rate. | Different photocatalysts have different redox potentials and absorption spectra, influencing the efficiency of the single electron transfer step. |

| Solvent | Acetonitrile, DMF, DMSO | Can influence solubility and reaction kinetics. | Polar aprotic solvents are generally preferred to dissolve the pyridinium salts and facilitate the electron transfer processes. |

| Light Source | Blue, Green, or White LEDs | The wavelength should match the absorption spectrum of the photocatalyst for optimal excitation. | Efficient excitation of the photocatalyst is crucial for initiating the radical cascade. |

| Atmosphere | Inert (N₂, Ar) vs. Air | Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, often inhibiting the desired reaction. | An inert atmosphere is generally required to prevent unwanted side reactions. |

Table 1: Key Reaction Parameters and Their Influence.

Applications in Synthesis: Unlocking New Chemical Space

The radicals generated from piperidinyl esters via their N-alkoxypyridinium salts can participate in a wide range of synthetic transformations, making this a highly versatile tool for synthetic chemists.

Minisci-Type Reactions

The generated alkyl radicals can be used in Minisci-type reactions to alkylate electron-deficient heterocycles. This is a powerful method for the direct C-H functionalization of these important scaffolds.

Giese-Type Additions

The carbon-centered radicals readily add to electron-deficient alkenes in a Giese-type reaction, forming a new C-C bond. This is a cornerstone of radical chemistry for the construction of complex carbon skeletons.

Difunctionalization of Alkenes

As demonstrated in Protocol 3, N-alkoxypyridinium salts can act as bifunctional reagents, allowing for the simultaneous introduction of an alkoxy group and a pyridine moiety across a double bond.[4] This provides rapid access to complex, functionalized molecules.

Three-Component Couplings

This methodology can be extended to three-component coupling reactions, where a radical precursor, an alkene, and an N-alkoxypyridinium salt are combined in a single pot to generate highly functionalized products.[3]

Figure 2: Synthetic applications of radicals generated from piperidinyl esters.

Troubleshooting and Best Practices

-

Low or No Conversion:

-

Check the light source: Ensure the wavelength and intensity are appropriate for the chosen photocatalyst.

-

Degas the solvent thoroughly: Oxygen is a known quencher of radical reactions.

-

Verify the purity of reagents: Impurities can inhibit the catalytic cycle.

-

Increase photocatalyst loading: In some cases, a higher catalyst loading (up to 5 mol%) may be necessary.

-

-

Formation of Side Products:

-

Optimize reaction time: Prolonged reaction times can lead to decomposition of products or starting materials.

-

Adjust the stoichiometry of reagents: The ratio of the N-alkoxypyridinium salt to the radical acceptor can influence selectivity.

-

Screen different solvents: The polarity of the solvent can affect the reaction pathway.

-

-

Best Practices:

-

Always use high-purity, dry solvents.

-